N-benzylethenesulfonamide
Overview
Description
N-Benzylethenesulfonamide is an organic compound with the molecular formula C9H11NO2S It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzylethenesulfonamide can be synthesized through several methods. One common synthetic route involves the reaction of benzylamine with ethenesulfonyl chloride under basic conditions. The reaction typically proceeds as follows:
- Dissolve benzylamine in an appropriate solvent such as dichloromethane.
- Add ethenesulfonyl chloride dropwise to the solution while maintaining the temperature at around 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial processes often utilize continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: N-Benzylethenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-Benzylethenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase IX.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
N-Benzylethenesulfonamide can be compared with other sulfonamide derivatives such as:
- N-Butylbenzenesulfonamide
- N-Methylbenzenesulfonamide
- N-Phenylbenzenesulfonamide
Uniqueness: this compound is unique due to its specific structure, which allows it to interact with particular molecular targets effectively. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
- N-Butylbenzenesulfonamide: Used as a plasticizer and in the production of polymers.
- N-Methylbenzenesulfonamide: Known for its use in organic synthesis.
- N-Phenylbenzenesulfonamide: Investigated for its potential as an anticancer agent.
This comprehensive overview highlights the significance of N-Benzylethenesulfonamide in various scientific and industrial applications. Its unique properties and versatile reactivity make it a compound of considerable interest in ongoing research and development.
Properties
IUPAC Name |
N-benzylethenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-2-13(11,12)10-8-9-6-4-3-5-7-9/h2-7,10H,1,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEYCKWJLKOCGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801299074 | |
Record name | N-(Phenylmethyl)ethenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801299074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75454-03-4 | |
Record name | N-(Phenylmethyl)ethenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75454-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Phenylmethyl)ethenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801299074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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